4-methoxy-N,N-dimethylbut-2-yn-1-amine
Description
Properties
CAS No. |
22396-75-4 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C7H13NO/c1-8(2)6-4-5-7-9-3/h6-7H2,1-3H3 |
InChI Key |
DIGUUBVZDGMDDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
One of the primary synthetic routes to alkynyl amines such as 4-methoxy-N,N-dimethylbut-2-yn-1-amine involves palladium-catalyzed cross-coupling reactions. A typical procedure uses palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 with copper(I) iodide as a co-catalyst in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-propanol. The reaction is carried out at elevated temperatures (around 85 °C) overnight.
General procedure : Starting from a bromo-substituted aromatic or heteroaromatic amine and an alkynyl amine such as N,N-dimethylprop-2-yn-1-amine, the coupling reaction proceeds in the presence of triethylamine or diisopropylamine as a base, Pd catalyst, and CuI to afford the target alkynyl amine product.
Example : In a study, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine was reacted with N,N-dimethylprop-2-yn-1-amine under Pd(PPh3)4 and CuI catalysis in DMF at 85 °C overnight to yield the corresponding alkynyl amine in 23% yield as a trifluoroacetic acid salt.
Analytical Characterization and Purity
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of methoxy (–OCH3), dimethylamino (–N(CH3)2), and alkynyl (–C≡C–) groups. Chemical shifts for methoxy protons typically appear around δ 3.7–3.8 ppm, while dimethylamino protons resonate near δ 2.8–3.0 ppm.
High Performance Liquid Chromatography (HPLC) : Purity assessments report values up to 100% for related alkynyl amines synthesized by Pd-catalyzed methods.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, e.g., calculated and found m/z values closely matching for CxHyN2O compounds.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N-dimethylbut-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
4-methoxy-N,N-dimethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Backbone | Functional Groups | Key Features |
|---|---|---|---|---|
| 4-Methoxy-N,N-dimethylbut-2-yn-1-amine | C₇H₁₃NO | But-2-yn | Methoxy, dimethylamino | Rigid triple bond, electron-rich |
| N,N-Dimethylpent-4-en-2-yn-1-amine | C₇H₁₁N | Pent-2-yn | None (simpler aliphatic chain) | Longer chain, unsaturated backbone |
| 4-Methoxy-N,N-Dimethyltryptamine (4-MeO DMT) | C₁₃H₁₈N₂O | Tryptamine | Methoxy, dimethylamino | Indole ring, serotonin receptor ligand |
| 4-Methoxy-N,N-DMC (dimethylcathinone) | C₁₂H₁₇NO₂ | Cathinone | Methoxy, dimethylamino, ketone | β-keto group, stimulant activity |
| N-(2-Methoxyethyl)methylamine | C₄H₁₁NO | Ethyl | Methoxy, methylamino | Flexible chain, no triple bond |
- Triple Bond vs.
- 4-methoxy-N,N-dimethylbenzenamine) . This electron-donating effect may stabilize intermediates in synthetic reactions or modulate receptor binding.
Table 2: Pharmacological Comparisons
- Receptor Interactions : While 4-MeO DMT’s indole ring facilitates serotonin receptor binding, the target compound’s aliphatic structure may limit direct receptor interactions unless conjugated to aromatic systems .
- Metabolic Stability: The triple bond in 4-methoxy-N,N-dimethylbut-2-yn-1-amine may resist enzymatic degradation compared to cathinone analogs (), though this requires experimental validation.
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